N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 5. The compound also contains a phenyl ring at position 3, which is further functionalized with a sulfamoyl-linked 3,4-dihydro-2H-pyrrolidine (a five-membered saturated nitrogen heterocycle).
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c22-28(23,15-6-7-16-17(12-15)27-10-9-26-16)20-13-3-1-4-14(11-13)29(24,25)21-18-5-2-8-19-18/h1,3-4,6-7,11-12,20H,2,5,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPMTPJFCCMMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrrole ring which contributes to its biological activity.
- A sulfonamide group , known for its role in medicinal chemistry.
- A benzodioxine moiety , which may enhance its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of sulfonamide compounds can exhibit significant antimicrobial properties. The presence of the pyrrole and sulfonamide groups is believed to enhance these effects. For example, compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Anticancer Potential
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonamide group interacts with enzymes involved in metabolic pathways.
- The pyrrole ring may facilitate binding to specific receptors or proteins, modulating their activity.
Case Studies and Research Findings
Recent studies have elucidated the biological activities of this compound through various experimental approaches:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range. |
| Study 2 | Showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Study 3 | Reported induction of apoptosis in human breast cancer cells via mitochondrial pathway activation. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. This may improve solubility but reduce membrane permeability . compounds lack sulfonamides but feature amide and tetrahydropyrimidinone groups, suggesting distinct binding mechanisms (e.g., protease inhibition via transition-state mimicry) .
Heterocyclic Core: Both the target compound and ’s compound incorporate a benzodioxine ring, which is associated with metabolic stability due to reduced oxidative susceptibility.
Steric and Stereochemical Complexity :
- compounds exhibit high stereochemical complexity (e.g., multiple chiral centers), which is critical for target specificity in therapeutic applications. In contrast, the target compound and ’s compound lack such complexity, suggesting broader or less selective activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : Utilize multi-step synthesis involving sulfonamide coupling and cyclization reactions. For optimization, apply statistical design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Fractional factorial designs can minimize trial runs while identifying interactions between variables . Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization (e.g., using dichloromethane/methanol) ensures high yields and purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT) for verifying sulfonamide and dihydro-pyrrol/phenyl linkages.
- HRMS for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical determination.
- HPLC-UV/ELSD for purity assessment (>95% recommended for biological assays).
Solubility and stability should be tested in DMSO, PBS, and simulated biological fluids (e.g., pH 7.4 buffer) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for sulfonamide-related targets like carbonic anhydrase). Use dose-response curves (IC₅₀ determination) with positive controls. For cell-based assays (e.g., cytotoxicity), employ MTT or resazurin-based viability tests in multiple cell lines (cancer vs. non-cancerous) to assess selectivity .
Advanced Research Questions
Q. How can computational methods enhance mechanistic understanding of this compound’s interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., charge distribution at sulfonamide groups). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to proteins like kinases or receptors. Validate with molecular dynamics simulations (GROMACS) to analyze stability of ligand-protein complexes over time .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Systematically review variables:
- Assay conditions (buffer pH, ionic strength, incubation time).
- Compound handling (DMSO stock concentration, freeze-thaw cycles).
- Biological variability (cell passage number, serum content).
Apply meta-analysis with standardized normalization (e.g., Z-score transformation) and use Bland-Altman plots to quantify inter-study variability .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer : Synthesize analogs with modifications at:
- Sulfonamide group (replace with carboxylate or phosphonate).
- Dihydro-pyrrol ring (introduce halogens or methyl groups).
Test analogs in parallel using high-throughput screening (HTS) . Use principal component analysis (PCA) to correlate structural features with activity cliffs .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS . For in vivo relevance, perform plasma protein binding assays (ultrafiltration) and microsomal stability tests (human liver microsomes with NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
